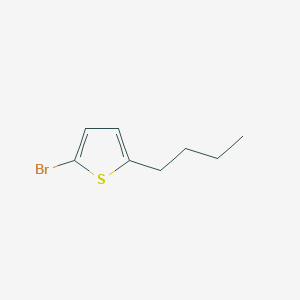

2-bromo-5-butylThiophene

Beschreibung

BenchChem offers high-quality 2-bromo-5-butylThiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-5-butylThiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrS/c1-2-3-4-7-5-6-8(9)10-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPMOWMCGHVEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569520 | |

| Record name | 2-Bromo-5-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128619-83-0 | |

| Record name | 2-Bromo-5-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-bromo-5-butylthiophene CAS number and properties

An In-depth Technical Guide to 2-bromo-5-butylthiophene: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Functionalized Heterocycles

In the landscape of modern chemical synthesis, heterocyclic compounds form the bedrock of innovation. Among these, thiophene derivatives are particularly noteworthy for their unique electronic properties and versatile reactivity. This guide focuses on a key building block, 2-bromo-5-butylthiophene , a molecule that elegantly combines the reactivity of a brominated aromatic system with the solubility-enhancing properties of an alkyl chain. Its strategic importance cannot be overstated, serving as a pivotal intermediate in the synthesis of advanced organic electronics and novel pharmaceutical agents. This document provides an in-depth exploration of its synthesis, core reactivity, and applications, grounded in established chemical principles and field-proven methodologies.

Core Properties of 2-bromo-5-butylthiophene

Understanding the fundamental physicochemical properties of a reagent is paramount for its effective use in synthesis, dictating reaction conditions, purification strategies, and storage requirements.

Identifier: 2-bromo-5-butylthiophene CAS Number: 128619-83-0[1] Molecular Formula: C₈H₁₁BrS[1]

Physicochemical Data

The properties of 2-bromo-5-butylthiophene are summarized below. While exhaustive experimental data for this specific compound is not universally published, reliable estimations can be made based on structurally similar analogs. The butyl chain significantly influences properties like boiling point and density compared to simpler analogs like 2-bromothiophene.

| Property | Value / Expected Range | Source / Rationale |

| Molecular Weight | 219.14 g/mol | [1] |

| Appearance | Colorless to yellow liquid | Inferred from analogs like 2-bromo-5-decylthiophene[2] |

| Boiling Point | ~95-100 °C / 15 mmHg | Estimated based on analogs. Boiling point is higher than 2-bromo-5-methylthiophene (65 °C / 15 mmHg) and lower than 2-bromo-5-decylthiophene (340.4 °C / 760 mmHg).[2] |

| Density | ~1.3 - 1.4 g/mL | Estimated based on analogs. Density is expected to be slightly lower than 2-bromothiophene (1.684 g/mL)[3] due to the alkyl chain. |

| Solubility | Soluble in common organic solvents (THF, Chloroform, Dioxane, Toluene). Immiscible in water. | Inferred from its nonpolar structure and behavior of similar compounds.[3] |

Synthesis of 2-bromo-5-butylthiophene: A Two-Step Approach

The most common and regioselective synthesis of 2-bromo-5-butylthiophene is a two-step process starting from commercially available thiophene. This pathway is favored for its high degree of control, ensuring the desired 2,5-disubstitution pattern.

Synthetic Workflow Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-butylthiophene (1.0 eq.), the desired arylboronic acid or ester (1.1-1.2 eq.), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq.). [4]2. Catalyst Addition: Add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, commonly a mixture like 1,4-Dioxane and water (4:1 ratio). [4][5]The water is crucial for the transmetalation step.

-

Reaction Conditions: Heat the mixture to 80-90 °C and stir for 12-24 hours. The reaction's progress should be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic mixture with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to isolate the desired 5-aryl-2-butylthiophene derivative.

Grignard Reagent Formation

Formation of the thienylmagnesium bromide Grignard reagent opens a pathway to react with a wide array of electrophiles, including aldehydes, ketones, and CO₂, to form new carbon-carbon bonds.

Causality: The reaction involves the oxidative addition of magnesium metal into the carbon-bromine bond. This process is highly sensitive to moisture and oxygen. [6]Therefore, anhydrous conditions are absolutely critical for success. An induction period is common, and activation of the magnesium surface may be necessary. [6][7]

Experimental Protocol: Grignard Formation and Trapping

Methodology:

-

Preparation: Assemble a three-necked flask, dropping funnel, and condenser, and flame-dry all glassware under vacuum. Allow to cool under a positive pressure of dry nitrogen.

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. If needed for activation, add a small crystal of iodine.

-

Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. In the dropping funnel, prepare a solution of 2-bromo-5-butylthiophene (1.0 eq.) in anhydrous THF. Add a small amount of this solution to the magnesium and watch for signs of reaction initiation (e.g., bubbling, gentle reflux, graying of the solution). Gentle heating may be required. [8]4. Grignard Formation: Once the reaction has initiated, add the remaining 2-bromo-5-butylthiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium has been consumed.

-

Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 eq.) in anhydrous THF.

-

Work-up: After the reaction is complete (monitored by TLC), quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Purification: Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the final product by column chromatography.

Applications in Research and Development

Organic Electronics: OFETs and OPVs

2-bromo-5-butylthiophene is a valuable building block for synthesizing conjugated polymers and small molecules used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). [2]

-

Role of the Butyl Group: The n-butyl side chain is critical for ensuring the solubility of the resulting polymers in common organic solvents. This enhanced solubility is essential for solution-based processing techniques like spin-coating or inkjet printing, which are used to fabricate thin-film devices. [2]* Role of the Thiophene Ring: The thiophene unit is an electron-rich heterocycle that facilitates charge transport (hole transport) along the polymer backbone.

-

Synthetic Utility: Through reactions like Suzuki coupling, 2-bromo-5-butylthiophene can be polymerized with other aromatic units (e.g., benzothiadiazole, diketopyrrolopyrrole) to create donor-acceptor copolymers with tailored electronic band gaps and energy levels, optimizing performance in photovoltaic and transistor applications. [2][9]

Drug Discovery and Medicinal Chemistry

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Thiophene derivatives have demonstrated a wide array of biological activities. [4]

-

Scaffold for Novel Compounds: 2-bromo-5-butylthiophene serves as a starting point for creating libraries of novel substituted thiophenes. These libraries can be screened for various biological activities, including antithrombotic, anticancer, and antibacterial properties. [10][4]* Lipophilicity Modification: The butyl group increases the lipophilicity of the molecule, which can be a key factor in modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-bromo-5-butylthiophene should always be consulted, the hazards can be reliably inferred from structurally related compounds like 2-bromothiophene and other brominated aromatics. [11][12][13][14]

-

Hazard Classification:

-

Harmful: Harmful if swallowed, in contact with skin, or if inhaled. [11][14] * Irritant: Causes skin irritation and serious eye irritation/damage. [11][14] * Organ Toxicity: May cause respiratory irritation. [11]* Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, use a suitable respirator.

-

-

Handling and Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

References

-

Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central. Available at: [Link]

-

Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Bromo-5-methylthiophene CAS:765-58-2: A Key Intermediate for Advanced Material Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). 2-Bromothiophene. Available at: [Link]

-

Bano, K., et al. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC - PubMed Central. Available at: [Link]

-

Shetti, P., & Edelmann, F. T. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-5-phenylthiophene. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. Available at: [Link]

-

Rieke, R. D., & Kim, S.-H. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem., 66(4), 1577-1581. Available at: [Link]

-

Wang, N.-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate. Available at: [Link]

-

Garst, J. F. (n.d.). Grignard reagent formation. Available at: [Link]

Sources

- 1. 128619-83-0|2-Bromo-5-butylthiophene|BLD Pharm [bldpharm.com]

- 2. ossila.com [ossila.com]

- 3. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fcn.unp.edu.ar [fcn.unp.edu.ar]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.ca [fishersci.ca]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

2-bromo-5-butylthiophene molecular weight and formula

An In-depth Technical Guide to 2-Bromo-5-butylthiophene

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-bromo-5-butylthiophene, a key heterocyclic intermediate in the fields of pharmaceutical development and materials science. The document details its chemical and physical properties, provides a validated synthesis protocol, explores its critical role in advanced organic synthesis—particularly in palladium-catalyzed cross-coupling reactions—and outlines essential safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective and safe utilization in the laboratory and beyond.

Core Chemical Identity and Properties

2-Bromo-5-butylthiophene is a substituted thiophene derivative characterized by a bromine atom at the 2-position and a butyl group at the 5-position of the thiophene ring. This specific arrangement of functional groups makes it a highly versatile building block. The butyl group enhances solubility in organic solvents, improving its processability, while the bromine atom serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.

Molecular Formula and Weight

The chemical structure of 2-bromo-5-butylthiophene leads to the following molecular characteristics:

Physicochemical Data

The physical properties of 2-bromo-5-butylthiophene are critical for its handling, purification, and use in reactions. While specific experimental data for this exact compound is sparse, properties can be reliably inferred from closely related analogs like 2-bromo-5-methylthiophene and 2-bromothiophene.[2][3]

| Property | Value (Estimated/Reported for Analogs) | Source |

| Appearance | Colorless to light brown liquid | [3] |

| Boiling Point | ~90-95 °C at reduced pressure (e.g., 15 mmHg) | [2] |

| Density | ~1.3-1.5 g/mL at 25 °C | [2] |

| Solubility | Immiscible in water; Soluble in common organic solvents (e.g., ether, chloroform, acetone) | [3][4] |

| Refractive Index | ~1.56-1.58 (n20/D) | [2] |

Note: Data for analogs are provided for estimation. Exact values should be determined empirically.

Synthesis of 2-Bromo-5-butylthiophene

The most direct and common synthesis of 2-bromo-5-butylthiophene is achieved through the regioselective bromination of 2-butylthiophene. The electron-donating nature of the alkyl group directs the electrophilic substitution of bromine preferentially to the C5 position of the thiophene ring.

Synthesis Workflow

The synthesis is a straightforward electrophilic aromatic substitution. The workflow ensures high regioselectivity and yield when performed under controlled conditions.

Caption: Synthesis workflow for 2-bromo-5-butylthiophene.

Detailed Experimental Protocol

This protocol is adapted from established methods for the bromination of alkylthiophenes.[5]

Materials:

-

2-Butylthiophene (1.0 eq)

-

Bromine (0.9 eq)

-

Chloroform (or another suitable inert solvent like carbon tetrachloride)

-

10% aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 2-butylthiophene (e.g., 15.2 g, 0.108 mol) in 400 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to manage the exothermicity of the reaction.

-

Slowly add bromine (e.g., 5 mL, 0.0977 mol), either neat or dissolved in a small amount of chloroform, to the stirred solution over 10-15 minutes.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 10 minutes to ensure the reaction goes to completion.[5]

-

Transfer the reaction mixture to a separatory funnel and wash it with a 10% aqueous sodium carbonate solution to neutralize any remaining acid (HBr) and unreacted bromine.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to obtain pure 2-bromo-5-butylthiophene.

Self-Validation: The success of the synthesis can be validated by spectroscopic methods. ¹H NMR spectroscopy should confirm the disappearance of the proton signal at the 5-position of the thiophene ring and the appearance of the remaining two thiophene protons as doublets.

Core Applications in Research and Development

The utility of 2-bromo-5-butylthiophene stems from its role as a versatile intermediate. The bromine atom is a key functional group for participation in various palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.[6][7]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound.[8] 2-Bromo-5-butylthiophene is an excellent substrate for these reactions, enabling the synthesis of complex aryl- and heteroaryl-substituted thiophenes.

Caption: Generalized Suzuki-Miyaura coupling workflow.

Significance in Drug Development: Thiophene-containing molecules are prevalent in pharmaceuticals due to their bioisosteric relationship with benzene rings and their ability to engage in various biological interactions. The Suzuki coupling of 2-bromo-5-butylthiophene allows for the modular assembly of complex scaffolds, which is a crucial strategy in medicinal chemistry for generating libraries of compounds for screening.[9] For instance, substituted thiophenes are core components of anti-inflammatory, anti-cancer, and anti-infective agents.[10]

Materials Science and Organic Electronics

Substituted polythiophenes are a cornerstone of organic electronics.[11] The synthesis of conjugated polymers and small molecules for applications like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) often relies on building blocks like 2-bromo-5-butylthiophene.[12][13]

-

Solubility: The butyl side chain imparts solubility, which is essential for solution-based processing of these materials into thin films for electronic devices.[12]

-

Tuning Electronic Properties: The ability to introduce various aryl groups via cross-coupling allows for the fine-tuning of the electronic properties of the final material, such as the band gap and charge carrier mobility.[13][14]

Safety, Handling, and Storage

As a brominated organic compound, 2-bromo-5-butylthiophene requires careful handling. Safety protocols should be based on data for structurally similar chemicals.

-

Hazard Classification: While specific data is limited, related bromothiophenes are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[15]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

For long-term storage, refrigeration (2-8°C) is recommended to prevent degradation.[2]

-

Conclusion

2-Bromo-5-butylthiophene is a high-value chemical intermediate whose strategic importance is rooted in its structural features. The combination of a processability-enhancing butyl group and a synthetically versatile bromine atom makes it an indispensable tool for chemists in both pharmaceutical discovery and materials science. Its straightforward synthesis and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling ensure its continued and widespread application in the development of next-generation drugs and organic electronic materials. Adherence to proper safety protocols is essential for its handling and use.

References

-

PrepChem. Synthesis of 2-Bromo-5-butylthiophene. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Versatility of Benzothiophene Derivatives in Modern Chemistry. Available from: [Link]

-

Wikipedia. 2-Bromothiophene. Available from: [Link]

-

Khan, I., et al. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. 2015;20(3):5202-5214. Available from: [Link]

-

PubChem. 2-Bromo-5-phenylthiophene. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties of 2-Bromo-5-nitrothiophene (CAS 13195-50-1). Available from: [Link]

-

Ghaffar, T., et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. 2018;12(1):54. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Thiophene Derivatives: Exploring the Potential of 2-Bromo-5-methylthiophene. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. Available from: [Link]

-

Ibrar, A., et al. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal. 2017;11(1):21. Available from: [Link]

-

Ibrar, A., et al. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. 2015;20(3):5202-14. Available from: [Link]

- Google Patents. CN111763194A - Preparation method of 2-bromothiophene.

-

ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Available from: [Link]

-

ResearchGate. Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. Available from: [Link]

-

AZoM. Designing Organic Semiconducting Materials - The Promise of Flexible Electronics. Available from: [Link]

Sources

- 1. 128619-83-0|2-Bromo-5-butylthiophene|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-5-methylthiophene 95 765-58-2 [sigmaaldrich.com]

- 3. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 4. 2-Bromothiophene | 1003-09-4 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. azom.com [azom.com]

- 14. nbinno.com [nbinno.com]

- 15. 2-Bromo-5-phenylthiophene | C10H7BrS | CID 2776313 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-5-butylthiophene: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-butylthiophene is a key heterocyclic building block in the fields of materials science and medicinal chemistry. Its unique structure, featuring a thiophene ring substituted with a bromine atom and a butyl group, provides a versatile platform for the synthesis of a wide array of functional organic molecules. The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures, while the butyl group enhances solubility in organic solvents, a crucial property for processability in applications such as organic electronics. This guide provides a comprehensive overview of the physical and chemical properties of 2-bromo-5-butylthiophene, detailed experimental protocols for its key reactions, and insights into its applications.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 2-bromo-5-butylthiophene is fundamental for its effective use in synthesis and material fabrication.

| Property | Value | Source/Comment |

| CAS Number | 128619-83-0 | |

| Molecular Formula | C₈H₁₁BrS | |

| Molecular Weight | 219.14 g/mol | |

| Boiling Point | 237.1 ± 20.0 °C | Predicted |

| Density | 1.361 ± 0.06 g/cm³ | Predicted |

| Refractive Index | n20/D 1.569 (lit.) | For the analogous 2-bromo-5-methylthiophene |

Spectroscopic Characterization

While experimental spectra for 2-bromo-5-butylthiophene are not widely published, the expected spectroscopic signatures can be inferred from the analysis of closely related structures and general principles of spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the butyl chain. The two protons on the thiophene ring will appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the butyl group will appear in the aliphatic region (δ 0.9-2.8 ppm), with the α-methylene group being the most deshielded.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the four unique carbon atoms of the thiophene ring and the four carbons of the butyl chain. The carbon atom attached to the bromine (C-Br) will be significantly shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

-

C-H stretching of the thiophene ring (~3100 cm⁻¹)

-

C-H stretching of the butyl group (2850-2960 cm⁻¹)

-

C=C stretching of the thiophene ring (1400-1500 cm⁻¹)

-

C-S stretching of the thiophene ring

-

C-Br stretching (500-600 cm⁻¹)

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns would involve the loss of the butyl group or the bromine atom.

Synthesis of 2-Bromo-5-butylthiophene

A common method for the synthesis of 2-bromo-5-butylthiophene involves the direct bromination of 2-butylthiophene.

Experimental Protocol: Bromination of 2-Butylthiophene

This protocol is adapted from established procedures for the bromination of alkylthiophenes.[1]

Materials:

-

2-Butylthiophene

-

Bromine

-

Chloroform

-

10% aqueous sodium carbonate solution

Procedure:

-

Dissolve 2-butylthiophene (1.0 eq) in chloroform in a round-bottom flask.

-

Slowly add a solution of bromine (0.9 eq) in chloroform to the stirred solution of 2-butylthiophene at room temperature.

-

Stir the reaction mixture for 10-30 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a 10% aqueous sodium carbonate solution to quench any remaining bromine and neutralize any acidic byproducts.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 2-bromo-5-butylthiophene.

Caption: Synthetic workflow for the preparation of 2-bromo-5-butylthiophene.

Chemical Reactivity and Key Transformations

The bromine atom at the 2-position of the thiophene ring is the primary site of reactivity, making 2-bromo-5-butylthiophene an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions and for the formation of organometallic reagents.

Grignard Reagent Formation

The reaction of 2-bromo-5-butylthiophene with magnesium metal yields the corresponding Grignard reagent, 5-butyl-2-thienylmagnesium bromide. This organometallic intermediate is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles.

Materials:

-

2-Bromo-5-butylthiophene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.

-

Gently heat the flask under a stream of nitrogen to activate the magnesium.

-

Add a small amount of a solution of 2-bromo-5-butylthiophene (1.0 eq) in anhydrous ether or THF via the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining solution of 2-bromo-5-butylthiophene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting solution of 5-butyl-2-thienylmagnesium bromide can be used directly in subsequent reactions.

Caption: Formation of the Grignard reagent from 2-bromo-5-butylthiophene.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. 2-Bromo-5-butylthiophene readily participates in this reaction with various boronic acids or their esters in the presence of a palladium catalyst and a base.

Materials:

-

2-Bromo-5-butylthiophene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

-

To a reaction vessel, add 2-bromo-5-butylthiophene (1.0 eq), phenylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the degassed solvent(s) to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Other Important Cross-Coupling Reactions

2-Bromo-5-butylthiophene is also a suitable substrate for other important C-C bond-forming reactions, including:

-

Stille Coupling: Reaction with organostannanes.

-

Kumada Coupling: Reaction with Grignard reagents, catalyzed by nickel or palladium.[2]

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Negishi Coupling: Reaction with organozinc reagents.[3]

The choice of reaction depends on the desired product and the functional group tolerance required.

Applications

The versatility of 2-bromo-5-butylthiophene makes it a valuable precursor in several cutting-edge areas of research and development.

Organic Electronics

In the field of organic electronics, 2-bromo-5-butylthiophene is a common starting material for the synthesis of conjugated polymers, particularly poly(3-butylthiophene) (P3BT) and its derivatives. The butyl side chains enhance the solubility of the resulting polymers, allowing for solution-based processing techniques like spin-coating and printing for the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The ability to functionalize the polymer backbone through the reactive bromine end-group (post-polymerization) or by co-polymerization with other monomers allows for the fine-tuning of the electronic and optical properties of the materials.

Drug Discovery and Development

The thiophene ring is a well-established scaffold in medicinal chemistry, present in numerous approved drugs. The ability to introduce diverse substituents onto the thiophene core via cross-coupling reactions with 2-bromo-5-butylthiophene provides a powerful tool for generating libraries of novel compounds for drug discovery. The butyl group can modulate the lipophilicity of the molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Handling

As with any brominated organic compound, appropriate safety precautions must be taken when handling 2-bromo-5-butylthiophene. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-5-butylthiophene is a highly valuable and versatile building block for organic synthesis. Its combination of a reactive bromine handle and a solubilizing butyl group makes it an ideal starting material for the construction of complex organic molecules for applications in materials science and drug discovery. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in the laboratory. The experimental protocols provided in this guide serve as a practical starting point for researchers and scientists working with this important compound.

References

-

PrepChem. Synthesis of 2-Bromo-5-butylthiophene. Available from: [Link]

-

Wikipedia. Kumada coupling. Available from: [Link]

-

ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. Available from: [Link]

-

NROChemistry. Negishi Coupling. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 2-bromo-5-butylthiophene

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 2-bromo-5-butylthiophene, a heterocyclic organic compound of significant interest in the development of organic electronics and as a versatile building block in medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes a robust, predicted spectroscopic profile based on foundational principles and empirical data from closely related structural analogs. We present detailed analyses of expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a rigorous interpretation of the predicted spectra, elucidating the structural information each technique provides. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of compounds, intended to serve as a practical resource for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of 2-bromo-5-butylthiophene

2-bromo-5-butylthiophene (C₈H₁₁BrS) is a disubstituted thiophene derivative. The thiophene ring is an aromatic heterocycle that serves as a cornerstone in the architecture of numerous functional materials and pharmaceutical agents. The presence of a bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Kumada), enabling the facile construction of more complex molecular architectures. The butyl group at the 5-position enhances solubility in organic solvents, a critical property for solution-based processing of organic electronic materials and for formulation in drug discovery.

Accurate structural confirmation and purity assessment are paramount for any chemical research and development. Spectroscopic techniques are the most powerful tools for this purpose. This guide provides the foundational spectroscopic knowledge required to confidently identify and characterize 2-bromo-5-butylthiophene.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following numbering scheme is used for the 2-bromo-5-butylthiophene molecule:

Caption: Molecular structure and atom numbering for 2-bromo-5-butylthiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-bromo-5-butylthiophene, ¹H and ¹³C NMR will provide unambiguous confirmation of its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the two protons on the thiophene ring and the nine protons of the butyl group. The electron-withdrawing bromine atom will deshield the adjacent proton (H3), while the electron-donating alkyl group will shield its adjacent proton (H4).

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.85 | Doublet (d) | 1H | H3 |

| ~6.60 | Doublet (d) | 1H | H4 |

| ~2.75 | Triplet (t) | 2H | Hα |

| ~1.65 | Sextet | 2H | Hβ |

| ~1.40 | Sextet | 2H | Hγ |

| ~0.92 | Triplet (t) | 3H | Hδ |

Rationale for Predictions:

-

Thiophene Protons (H3, H4): In unsubstituted thiophene, the protons appear around 7.0-7.3 ppm. In 2-bromothiophene, the proton at C3 is observed around 6.9 ppm and the proton at C4 is at ~7.2 ppm. In 2-butylthiophene, the proton at C3 is around 6.6 ppm and the proton at C4 is at ~6.7 ppm.[1][2][3] In 2-bromo-5-butylthiophene, the effects are additive. The bromine at C2 deshields H3, while the butyl group at C5 shields H4. The characteristic doublet splitting pattern arises from the coupling between H3 and H4, with an expected coupling constant (J) of approximately 3.5-4.0 Hz.

-

Butyl Group Protons: The chemical shifts and multiplicities are standard for a butyl chain attached to an aromatic ring. The α-protons are deshielded by the ring current, appearing as a triplet. The subsequent methylene groups (β and γ) appear as overlapping multiplets (predicted as sextets), and the terminal methyl group (δ) appears as a triplet around 0.9 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the four unique carbons of the thiophene ring and the four carbons of the butyl chain.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~138 | C5 |

| ~129 | C4 |

| ~128 | C3 |

| ~112 | C2 |

| ~33 | Cα |

| ~30 | Cβ |

| ~22 | Cγ |

| ~14 | Cδ |

Rationale for Predictions:

-

Thiophene Carbons: The carbon atom attached to bromine (C2) is significantly shielded due to the "heavy atom effect" and is expected around 112 ppm.[4] The carbon attached to the butyl group (C5) is deshielded and expected to be the furthest downfield of the ring carbons. The C3 and C4 carbons will have chemical shifts influenced by both substituents, predicted to be around 128-129 ppm.

-

Butyl Group Carbons: The assignments are based on typical values for an n-butyl group attached to an aromatic system.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra for compounds like 2-bromo-5-butylthiophene.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified 2-bromo-5-butylthiophene sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm, which is unlikely to interfere with the analyte signals.[5][6]

-

Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Modern spectrometers can also lock onto the deuterium signal of the solvent, and the residual solvent peak can be used for calibration.[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm or the residual CDCl₃ signal at 77.16 ppm for ¹³C.

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

Caption: Standard workflow for NMR analysis of 2-bromo-5-butylthiophene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding patterns within a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of 2-bromo-5-butylthiophene will be dominated by absorptions from the C-H bonds of the aromatic ring and the aliphatic butyl chain, as well as vibrations of the thiophene ring itself.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H Stretch |

| 2955-2855 | Medium-Strong | Aliphatic C-H Stretch (CH₃, CH₂) |

| ~1520, ~1440 | Medium | Aromatic C=C Ring Stretching |

| ~1230 | Medium | C-H in-plane bending |

| ~800 | Strong | C-H out-of-plane bending (2,5-disubstituted thiophene) |

| ~700 | Medium | C-S Stretch |

Rationale for Predictions:

-

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group appear just below 3000 cm⁻¹.[8]

-

Ring Vibrations: Thiophene rings exhibit characteristic stretching vibrations in the 1400-1550 cm⁻¹ region.[8][9]

-

Substitution Pattern: A strong band around 800 cm⁻¹ is highly characteristic of 2,5-disubstituted thiophenes and corresponds to the out-of-plane bending of the two adjacent ring protons.[10]

-

C-S Stretch: The C-S stretching vibration is typically weaker and appears in the fingerprint region, around 700 cm⁻¹.[8]

Experimental Protocol for IR Data Acquisition (Neat Liquid)

As 2-bromo-5-butylthiophene is a liquid at room temperature, the simplest and most common method is to acquire the spectrum of a neat (undiluted) thin film.

-

Sample Preparation:

-

Ensure the salt plates (typically Potassium Bromide, KBr, or Sodium Chloride, NaCl) are clean and dry. Handle them only by the edges to avoid moisture from fingerprints.

-

Place one small drop of neat 2-bromo-5-butylthiophene onto the surface of one salt plate.[11][12]

-

Carefully place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film. The film should be free of air bubbles.[13]

-

-

Data Acquisition (FT-IR Spectrometer):

-

First, acquire a background spectrum with the empty, clean salt plates in the sample holder. This is crucial to subtract the absorbance of the plates and the atmosphere (CO₂, H₂O) from the final spectrum.

-

Place the sample "sandwich" into the sample holder in the instrument.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Post-Acquisition:

-

Clean the salt plates thoroughly with a dry solvent (e.g., dichloromethane or acetone) and return them to a desiccator for storage.[12]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering powerful evidence for its structure.

Predicted Mass Spectrum Analysis

Electron Ionization (EI) is the most common method for volatile compounds like this. The mass spectrum is predicted to show a distinct molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular weight of C₈H₁₁BrS is 218.00 g/mol (for ⁷⁹Br) and 220.00 g/mol (for ⁸¹Br). Due to the near 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic "doublet" for the molecular ion peak at m/z 218 and 220 , with nearly equal intensities.[14] This isotopic signature is a definitive indicator of the presence of one bromine atom.

-

Major Fragment Ions: Fragmentation is the process where the high-energy molecular ion breaks apart into smaller, charged fragments.[15]

-

m/z 175/177 [M - C₃H₇]⁺: Loss of a propyl radical (CH₂CH₂CH₃) via cleavage at the β-position of the butyl chain. This is a common fragmentation pathway for alkyl-substituted aromatic rings.

-

m/z 139 [M - Br]⁺: Loss of a bromine radical. The resulting butyl-thiophene cation would be a significant peak.

-

m/z 111 [C₅H₃S]⁺: Cleavage of the entire butyl group and the bromine atom, leaving a thienyl fragment.

-

m/z 97 [C₄H₅S]⁺: A common fragment in alkylthiophenes, often attributed to the formation of a stable thiopyrylium ion through rearrangement.[2]

-

Caption: Predicted major fragmentation pathways for 2-bromo-5-butylthiophene in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing this volatile compound, as the GC separates the sample from any impurities before it enters the mass spectrometer.

-

Sample Preparation:

-

Instrument Parameters (GC-MS):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized for the specific sample).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to 2-bromo-5-butylthiophene in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion and fragmentation pattern, comparing it to the predicted data and searching against spectral libraries (e.g., NIST).

-

Conclusion

The structural elucidation of 2-bromo-5-butylthiophene relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predicted spectroscopic profile that serves as a robust benchmark for researchers. The ¹H and ¹³C NMR spectra are expected to confirm the precise arrangement of the hydrogen and carbon atoms, IR spectroscopy will verify the presence of the key functional groups and substitution pattern, and mass spectrometry will establish the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern. The detailed protocols provided herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results essential for advancing research and development in materials science and medicinal chemistry.

References

-

Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]

-

ACS Publications. Mono-, di-, and trisubstituted acyl- and alkylthiophenes. 2. Mass spectrometry. [Link]

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

PubChem, National Institutes of Health. 2-Butylthiophene. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

-

University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

PubChem, National Institutes of Health. 2-Bromothiophene. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the College of Engineering, University of Osaka Prefecture. [Link]

-

NIST WebBook. Thiophene, 2-bromo-. [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

- 1. 2-Bromothiophene(1003-09-4) 1H NMR [m.chemicalbook.com]

- 2. 2-Butylthiophene | C8H12S | CID 73818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromothiophene(1003-09-4) 13C NMR [m.chemicalbook.com]

- 5. NMR用溶媒 [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. eng.uc.edu [eng.uc.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. Thiophene, 2-bromo- [webbook.nist.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Sample preparation GC-MS [scioninstruments.com]

- 17. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide on the Hazards and Toxicity of 2-Bromo-5-Butylthiophene Derivatives

Introduction

Thiophene moieties are prevalent structural motifs in a vast array of pharmaceuticals and functional materials, valued for their unique electronic properties and ability to modulate biological activity.[1] The introduction of various substituents onto the thiophene ring allows for the fine-tuning of these properties, leading to the development of novel drug candidates and advanced materials. Among these, 2-bromo-5-butylthiophene and its derivatives represent a class of intermediates with significant potential in organic synthesis. However, the incorporation of a thiophene ring, particularly when substituted with a halogen such as bromine, raises important questions regarding the potential hazards and toxicity of these compounds.

This technical guide provides a comprehensive overview of the known and anticipated hazards associated with 2-bromo-5-butylthiophene derivatives. Drawing upon established principles of toxicology, metabolic pathways of related thiophene-containing drugs, and available safety data for analogous compounds, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for safe handling, risk assessment, and informed decision-making in the laboratory and during preclinical development. While specific toxicological data for 2-bromo-5-butylthiophene is not extensively available, this guide will extrapolate from existing knowledge to provide a robust framework for understanding its potential risks.

Metabolic Activation and Mechanisms of Thiophene Toxicity

A primary driver of toxicity for many thiophene-containing compounds is their metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[2][3] This bioactivation can lead to the formation of highly reactive electrophilic metabolites that are capable of covalently binding to cellular macromolecules, such as proteins and nucleic acids, leading to cellular damage and organ toxicity.[4][5]

Two principal pathways of CYP450-mediated metabolic activation of the thiophene ring have been identified:

-

S-oxidation: The sulfur atom of the thiophene ring can be oxidized to form a thiophene-S-oxide. This intermediate is unstable and can act as a potent electrophile.[4][6]

-

Epoxidation: The double bonds within the thiophene ring can be epoxidized to form a thiophene epoxide. This strained three-membered ring is also highly reactive and electrophilic.[2][3][6]

Quantum chemical studies have suggested that for many thiophene-containing drugs, the epoxidation pathway may be both thermodynamically and kinetically more favorable than S-oxidation, leading to a higher potential for the formation of toxic epoxide metabolites.[2][3] The formation of these reactive intermediates is a critical initiating event in the toxicity observed with some thiophene-containing drugs, which has been linked to adverse effects such as hepatotoxicity, nephrotoxicity, and thrombotic thrombocytopenic purpura.[2][3]

It is important to note, however, that the presence of a thiophene ring does not invariably lead to toxicity. The overall toxic potential of a thiophene derivative is influenced by several factors, including the nature and position of substituents on the ring, the daily dose of the compound, and the availability of alternative, less toxic metabolic pathways.[4][5]

Predicted Metabolic Pathway of 2-Bromo-5-Butylthiophene

The metabolic fate of 2-bromo-5-butylthiophene is anticipated to follow the general pathways of other substituted thiophenes. The presence of the electron-withdrawing bromine atom and the electron-donating butyl group will influence the regioselectivity of CYP450-mediated oxidation.

Caption: Predicted metabolic pathways of 2-bromo-5-butylthiophene.

Hazard Identification and Classification

| Hazard Class | Inferred Classification | Supporting Rationale and References |

| Acute Toxicity, Oral | Category 4: Harmful if swallowed | Based on data for 2-bromothiophene and other substituted bromothiophenes.[7][8][9][10] |

| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin | Based on data for 2-bromothiophene and other substituted bromothiophenes.[7][8][11] |

| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled | Based on data for 2-bromothiophene and other substituted bromothiophenes.[7][8] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | A common classification for brominated organic compounds and thiophene derivatives.[7][10][11] |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | A common classification for brominated organic compounds and thiophene derivatives.[7][10][11] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects | The formation of reactive electrophilic metabolites suggests a potential for mutagenicity.[12] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Based on data for similar compounds.[7][11] |

| Ecotoxicity | Potentially harmful to aquatic life | Organobromine compounds can be persistent and bioaccumulative.[13][14][15][16] |

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols must be implemented when handling 2-bromo-5-butylthiophene and its derivatives.

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[17][18]

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[19][20]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[19][20] A lab coat and closed-toe shoes are also required.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[18]

-

-

Handling Procedures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17][21]

Experimental Protocols for Toxicity Assessment

A comprehensive toxicological evaluation of 2-bromo-5-butylthiophene would involve a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration at which the compound exhibits cytotoxic effects.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-bromo-5-butylthiophene in a relevant cell line (e.g., HepG2 for hepatotoxicity).

Methodology:

-

Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-bromo-5-butylthiophene in culture medium and treat the cells for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Caption: Workflow for an in vitro MTT cytotoxicity assay.

In Vivo Acute Oral Toxicity Study (OECD 423)

Should in vitro data suggest significant toxicity, an in vivo study would be warranted to determine the acute oral toxicity.

Objective: To determine the acute toxicity of 2-bromo-5-butylthiophene after a single oral dose and to identify the approximate lethal dose.

Methodology:

-

Animal Selection: Use a single sex of rodents (typically female rats).

-

Dosing: Administer a single oral dose of the compound at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

-

Stepwise Procedure:

-

If the animal survives, dose two additional animals at the same dose.

-

If the animal dies, dose two additional animals at the next lower dose.

-

-

Endpoint: The study is complete when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose.

-

Pathology: Conduct a gross necropsy of all animals at the end of the study.

Conclusion

While 2-bromo-5-butylthiophene and its derivatives are valuable synthetic intermediates, their inherent chemical structure, containing both a thiophene ring and a bromine substituent, necessitates a cautious approach to their handling and use. The potential for metabolic activation to form reactive, toxic intermediates is a significant concern that warrants careful consideration in any research or development program. By understanding the fundamental mechanisms of thiophene toxicity, implementing robust safe handling procedures, and conducting appropriate toxicological assessments, researchers can mitigate the risks associated with this class of compounds and ensure a safe laboratory environment. Further experimental studies are crucial to definitively characterize the toxicological profile of 2-bromo-5-butylthiophene.

References

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - ACS Publications. Available from: [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. Available from: [Link]

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed. Available from: [Link]

-

Bioactivation potential of thiophene-containing drugs - PubMed. Available from: [Link]

-

Thiophene- and benzothiophene-containing drugs and analogs tested in metabolic studies. - ResearchGate. Available from: [Link]

-

The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds - Liverpool University Press. Available from: [Link]

-

Organobromine compounds in aquatic environments: Embryotoxicity linked to lipophilicity and molecular structure | Request PDF - ResearchGate. Available from: [Link]

-

The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds - ResearchGate. Available from: [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Available from: [Link]

-

Safety evaluation of substituted thiophenes used as flavoring ingredients. Available from: [Link]

-

Natural and man-made organobromine compounds in marine biota from Central Norway. Available from: [Link]

-

Organobromine chemistry - Wikipedia. Available from: [Link]

-

Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC - NIH. Available from: [Link]

-

Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities - PubMed. Available from: [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Available from: [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - Scirp.org. Available from: [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - ResearchGate. Available from: [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Available from: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available from: [Link]

-

2-Bromo-5-phenylthiophene | C10H7BrS | CID 2776313 - PubChem. Available from: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. Available from: [Link]

-

2-Bromothiophene | C4H3BrS | CID 13851 - PubChem - NIH. Available from: [Link]

-

2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem. Available from: [Link]

-

A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties - ResearchGate. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. Natural and man-made organobromine compounds in marine biota from Central Norway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 17. nj.gov [nj.gov]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. aksci.com [aksci.com]

- 20. downloads.ossila.com [downloads.ossila.com]

- 21. fishersci.com [fishersci.com]

A Researcher's Guide to 2-bromo-5-butylthiophene: Sourcing, Synthesis, and Application

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals working with 2-bromo-5-butylthiophene. This versatile heterocyclic building block is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and organic electronic materials. This document provides in-depth, field-proven insights into its commercial availability, synthesis, key chemical properties, and practical application in one of modern chemistry's most powerful reactions.

Strategic Sourcing and Commercial Availability

2-bromo-5-butylthiophene is readily accessible for laboratory and scale-up needs through several reputable chemical suppliers. When procuring this reagent, it is imperative to evaluate not only the purity but also the accompanying analytical data (e.g., Certificate of Analysis with NMR or GC data), lead times, and available quantities to ensure experimental reproducibility and project timeline adherence.

For initial small-scale studies, sourcing from suppliers who provide comprehensive characterization data is crucial to minimize batch-to-batch variability. For larger-scale campaigns, a cost-benefit analysis considering bulk pricing becomes more pertinent.

Table 1: Comparison of Commercial Suppliers

| Supplier | Example Product Number | Purity | Available Quantities | Key Considerations |

| Sigma-Aldrich (Merck) | 703554 | 97% | 1g, 5g, 25g | Global distribution network and extensive documentation. |

| TCI America | B2139 | >98.0% (GC) | 5g, 25g | High-purity reagents often accompanied by detailed analytical data. |

| Alfa Aesar (Thermo Fisher) | H26169 | 97% | 5g, 25g | Broad portfolio of research chemicals with reliable specifications. |

| BLD Pharmatech | BD137356 | 97% | 5g, 25g, 100g, 500g | Competitive option for sourcing both research and bulk quantities. |

Note: Product information is subject to change. Always verify details on the supplier's official website.

Synthesis, Properties, and Safety

Regioselective Synthesis

Understanding the synthetic origin of a reagent can provide insights into potential impurities and reactivity. 2-bromo-5-butylthiophene is typically synthesized via electrophilic bromination of 2-butylthiophene. The n-butyl group is an ortho-, para- director; however, due to steric hindrance at the 3-position, the bromination occurs with high regioselectivity at the electron-rich 5-position. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.

Caption: Synthesis of 2-bromo-5-butylthiophene via bromination.

Physicochemical Properties

The physical and chemical properties of 2-bromo-5-butylthiophene are essential for designing reaction conditions, particularly for purification and analysis.

Table 2: Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁BrS |

| Molecular Weight | 219.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 108-110 °C at 15 mmHg |

| Density | 1.336 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.547 |

Safe Handling and Storage

As with all brominated organic compounds, 2-bromo-5-butylthiophene should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[1][2]

-

Hazards : May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin.[1]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4] Keep the container tightly closed.

Core Application: Suzuki-Miyaura Cross-Coupling

A primary application of 2-bromo-5-butylthiophene in drug discovery and materials science is its use as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a robust and versatile method for forming a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl groups.[5]

Experimental Workflow

The following diagram outlines the critical steps for a successful Suzuki-Miyaura coupling experiment. Each step is crucial for achieving high yield and purity.

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Bromo-5-Hexylthiophene Manufacturer & Supplier in China | High Purity CAS 55257-48-0 | Applications, Safety, Specifications [chemheterocycles.com]

- 4. fishersci.ca [fishersci.ca]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Butyl Side Chain's Role in Alkylthiophene Solubility and Properties

Introduction: Beyond the Backbone – The Criticality of Side-Chain Engineering

In the realm of conjugated polymers, the polythiophene backbone has long been the star player, its alternating single and double bonds providing the electronic highway for charge transport. However, the performance of these materials in advanced applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors is not dictated by the backbone alone. The humble alkyl side chains, often seen as mere solubilizing appendages, are in fact crucial architects of the polymer's overall behavior. This in-depth technical guide focuses on the specific and significant role of the butyl side chain in poly(3-alkylthiophenes), particularly poly(3-butylthiophene) (P3BT). We will dissect how this four-carbon chain profoundly influences solubility, dictates solid-state morphology, and ultimately shapes the optoelectronic properties that are paramount for device functionality. This guide moves beyond a simple recitation of facts to provide a causal understanding of the structure-property relationships, empowering researchers and drug development professionals to make informed decisions in the synthesis and application of these versatile materials.

The Solubility Imperative: The Butyl Chain as a Processing Enabler

The processability of a conjugated polymer is the gateway to its application. Without adequate solubility in common organic solvents, the fabrication of uniform, high-quality thin films is an insurmountable challenge. The butyl side chain, while relatively short, strikes a critical balance between inducing solubility and maintaining favorable electronic interactions.

The primary role of the alkyl side chains is to disrupt the strong interchain π-π stacking of the rigid polythiophene backbones, thereby allowing solvent molecules to intercalate and dissolve the polymer.[1] The length of this side chain is a determining factor in this process.[2] While longer side chains can enhance solubility to a greater extent, they can also increase the distance between polymer backbones, potentially hindering charge transport.[3] The butyl group provides sufficient steric hindrance to render P3BT soluble in a range of common organic solvents like chloroform, chlorobenzene, and tetrahydrofuran (THF), facilitating solution-based processing techniques such as spin-coating and printing.[4]

The solubility of poly(3-alkylthiophenes) is not a simple binary outcome but is governed by complex thermodynamic interactions captured by models like the Flory-Huggins theory.[5] The interaction parameter, χ, between the polymer and the solvent is a key determinant of solubility. A lower χ value, indicating more favorable interactions, leads to better solubility. The butyl chains, with their non-polar character, interact favorably with non-polar and moderately polar organic solvents.

Quantitative Solubility Data for Poly(3-alkylthiophenes)

| Polymer | Alkyl Side Chain | Common Solvents | Typical Solubility (mg/mL) | Reference |

| P3BT | Butyl (C4) | Chloroform, Chlorobenzene, Toluene, THF | ~10-20 in Chloroform | [4] |

| P3HT | Hexyl (C6) | Chloroform, Chlorobenzene, Toluene, THF | >20 in Chloroform | [6] |

| P3OT | Octyl (C8) | Chloroform, Chlorobenzene, Toluene, THF | High | [7] |

| P3DDT | Dodecyl (C12) | Chloroform, Chlorobenzene, Toluene, THF | Very High | [4][8] |

Note: Solubility is highly dependent on the polymer's molecular weight and regioregularity.

Experimental Protocol: Determining Polymer Solubility

A standardized method for determining polymer solubility is crucial for reproducible research. The following protocol outlines a common approach.[9][10]

-

Material Preparation: Ensure the poly(3-butylthiophene) is of known molecular weight and regioregularity. Use high-purity, anhydrous solvents.

-

Sample Preparation: Accurately weigh a small amount of P3BT (e.g., 10 mg) into a series of vials.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to each vial.

-

Dissolution: Stir the mixtures at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Use of a magnetic stirrer is recommended.

-

Observation: Visually inspect the solutions for any undissolved polymer.

-